molecular formula C11H20N4O9P2 B1206702 Ddcdp ethanolamine

Ddcdp ethanolamine

Cat. No.: B1206702
M. Wt: 414.25 g/mol
InChI Key: GBUOFJVOGQHJIM-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ddcdp ethanolamine, also known as this compound, is a useful research compound. Its molecular formula is C11H20N4O9P2 and its molecular weight is 414.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Phospholipid Synthesis

Ddcdp ethanolamine is crucial in the synthesis of phosphatidylethanolamine, a key component of biological membranes. The CDP-ethanolamine pathway facilitates the conversion of phosphoethanolamine to phosphatidylethanolamine, which is essential for maintaining membrane integrity and fluidity in cells. Disruption of this pathway can lead to alterations in diacylglycerol levels, impacting insulin sensitivity and mitochondrial function in skeletal muscle .

Role in Neurodegenerative Diseases

Research has indicated that compounds related to this compound may exhibit neuroprotective properties. For instance, studies have shown that certain derivatives can inhibit acetylcholinesterase and monoamine oxidase, making them potential candidates for treating Alzheimer's disease. These compounds are designed to cross the blood-brain barrier effectively, presenting new avenues for therapeutic intervention .

Antiviral Activity

This compound has demonstrated antiviral properties against human immunodeficiency virus type 1 (HIV-1). Its mechanism involves the formation of adducts with nucleoside analogues, enhancing their efficacy within cellular environments . This suggests potential applications in developing antiviral therapies.

Dermatological Uses

Ethanolamines, including this compound, are frequently utilized in dermatological formulations due to their ability to enhance skin penetration and delivery of active ingredients. Studies have shown varying degrees of skin absorption depending on the formulation used, indicating its potential as a carrier for topical medications .

Agricultural Chemicals

This compound is employed as an intermediate in the synthesis of herbicides and pesticides. Its ability to modify chemical properties enhances the effectiveness of agricultural formulations, contributing to improved crop yields and pest management strategies .

Concrete Additives

In construction, this compound is used as a component in concrete admixtures. It helps control the pH levels during cement hydration and enhances the durability of concrete structures by preventing corrosion of embedded steel reinforcements .

Case Studies

Application AreaStudy ReferenceFindings
Phospholipid Synthesis Disruption of phosphatidylethanolamine synthesis increased diacylglycerol levels but enhanced mitochondrial function.
Neurodegenerative Treatment Compounds related to this compound showed promise as dual-target inhibitors for Alzheimer's disease treatment.
Antiviral Research Demonstrated low toxicity and effective intracellular metabolism leading to enhanced antiviral activity against HIV-1.
Agricultural Chemicals Utilized as an intermediate for synthesizing effective herbicides with improved efficacy.

Properties

Molecular Formula

C11H20N4O9P2

Molecular Weight

414.25 g/mol

IUPAC Name

[2-aminoethoxy(hydroxy)phosphoryl] [(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C11H20N4O9P2/c12-4-6-21-25(17,18)24-26(19,20)22-7-8-1-2-10(23-8)15-5-3-9(13)14-11(15)16/h3,5,8,10H,1-2,4,6-7,12H2,(H,17,18)(H,19,20)(H2,13,14,16)/t8-,10+/m0/s1

InChI Key

GBUOFJVOGQHJIM-WCBMZHEXSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OCCN)N2C=CC(=NC2=O)N

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OCCN)N2C=CC(=NC2=O)N

Synonyms

2',3'-dideoxycytidine diphosphoethanolamine
ddCDP ethanolamine

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.